molecular formula C8H10O3 B15322678 1-Cyclopropyl-3-oxocyclobutane-1-carboxylicacid

1-Cyclopropyl-3-oxocyclobutane-1-carboxylicacid

Cat. No.: B15322678
M. Wt: 154.16 g/mol
InChI Key: PLBXCNGLZRJIJN-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-oxocyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a cyclopropyl substituent at position 1 and a ketone (oxo) group at position 2. The cyclobutane ring confers structural rigidity, while the cyclopropyl group may enhance metabolic stability and modulate lipophilicity compared to aryl-substituted analogs .

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H10O3/c9-6-3-8(4-6,7(10)11)5-1-2-5/h5H,1-4H2,(H,10,11)

InChI Key

PLBXCNGLZRJIJN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC(=O)C2)C(=O)O

Origin of Product

United States

Scientific Research Applications

1-Cyclopropyl-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study enzyme mechanisms and metabolic pathways.

  • Industry: It can be used as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid with structurally related cyclobutane derivatives:

Compound Name Molecular Formula Molecular Weight Substituent (Position 1) Functional Groups Purity (HPLC) Key Applications/Properties References
1-Cyclopropyl-3-oxocyclobutane-1-carboxylic acid C8H10O3 154.16 (calc.) Cyclopropyl Carboxylic acid, Ketone (C3) N/A Hypothesized: Pharmaceutical intermediates -
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid C12H12O4 220.22 4-Methoxyphenyl Carboxylic acid, Ketone (C3) 99.78% Research (high-purity standard)
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid C11H9ClO3 224.64 3-Chlorophenyl Carboxylic acid, Ketone (C3) N/A Material science, Organic synthesis
1-Benzylcyclobutane-1-carboxylic acid C12H14O2 190.24 Benzyl Carboxylic acid N/A R&D (non-classified under GHS)
1-Aminocyclopropanecarboxylic acid C4H7NO2 117.11 Cyclopropyl Carboxylic acid, Amine (C1) N/A Radiopharmaceuticals (tumor imaging)
Key Observations:
  • Substituent Effects: Cyclopropyl (target compound) and aryl groups (e.g., benzyl, chlorophenyl) significantly influence molecular weight and steric bulk.
  • Functional Groups: The presence of a ketone at position 3 (target compound, methoxyphenyl, chlorophenyl analogs) increases polarity and hydrogen-bonding capacity, which could enhance solubility in polar solvents compared to non-oxo analogs like 1-benzylcyclobutane-1-carboxylic acid .
  • Purity : Only 1-(4-methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid has documented high purity (99.78%), suggesting its utility as a reference standard in analytical research .

Biological Activity

1-Cyclopropyl-3-oxocyclobutane-1-carboxylic acid (CAS No. 1897870-07-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

PropertyValue
CAS No. 1897870-07-3
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Purity ≥95%

The biological activity of 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.
  • Cell Cycle Regulation : Similar compounds have been reported to cause cell cycle arrest, particularly in cancer cells, leading to reduced tumor growth.

Pharmacological Effects

Research indicates that 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid exhibits a range of biological activities:

Antibacterial Activity

Studies have shown that compounds related to this structure demonstrate antibacterial properties against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 0.44 to 34.02 µM, indicating significant antibacterial potential .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, particularly through mechanisms that involve:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of tumor cell proliferation.

Case Studies and Research Findings

A notable study synthesized a series of cyclopropyl derivatives, including 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid, and evaluated their biological activities. The findings indicated promising results in terms of cytotoxicity against cancer cell lines and antimicrobial efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological Activity
Indole-3-acetic acid Plant hormoneAuxin activity in plants
Niraparib Anticancer drugInhibitor of PARP enzymes
4-(1H-indazol-3-yl)butanoic acid Indazole derivativeAnti-inflammatory and anticancer effects

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